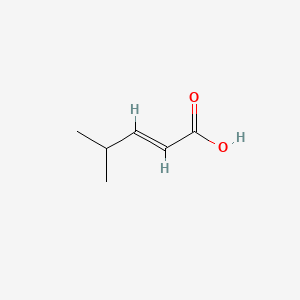
rac-(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its phenyl group, which contributes to its aromatic characteristics. It is used in various scientific research applications due to its distinct structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol typically involves the use of threonine aldolases, which catalyze the formation of carbon-carbon bonds, leading to the creation of β-hydroxy-α-amino acids . The reaction conditions often include the use of pyridoxal-5-phosphate-dependent enzymes, which facilitate the stereospecific formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve bioresolution techniques, where specific strains of microorganisms such as Galactomyces geotrichum are used to resolve racemic mixtures into enantiomerically pure compounds . This method is advantageous due to its high enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
rac-(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
(2R,3S)-3-amino-1,1,1-trifluoro-2-phenylpropan-1-ol: Similar structure but different stereochemistry.
(2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol: Enantiomer of the compound.
(2R,3S)-3-amino-1,1,1-trifluoro-3-(4-methylphenyl)propan-2-ol: Similar structure with a methyl group on the phenyl ring.
Uniqueness: rac-(2R,3S)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol is unique due to its specific stereochemistry and the presence of both trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1461714-69-1 |
|---|---|
Molecular Formula |
C9H10F3NO |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



